molecular formula C19H13F B13422937 3-Fluoro-5-methylchrysene CAS No. 64977-45-3

3-Fluoro-5-methylchrysene

Katalognummer: B13422937
CAS-Nummer: 64977-45-3
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: WYWINKYOWCBNEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon

Vorbereitungsmethoden

The synthesis of 3-Fluoro-5-methylchrysene typically involves the fluorination of 5-methylchrysene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of the fluorine .

Industrial production methods for fluorinated polycyclic aromatic hydrocarbons are less common due to the specialized nature of these compounds. advancements in fluorination techniques and the development of safer and more efficient fluorinating agents have made the synthesis of such compounds more feasible on a larger scale .

Analyse Chemischer Reaktionen

3-Fluoro-5-methylchrysene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the aromatic rings.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic rings.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 3-fluoro-5-carboxychrysene, while reduction can produce fully hydrogenated derivatives .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-methylchrysene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-methylchrysene involves its metabolic activation to reactive intermediates that can form DNA adducts. The fluorine atom at the 3-position influences the site and rate of metabolic activation. The primary molecular targets are the DNA bases, where the reactive intermediates form covalent bonds, leading to mutations and potentially initiating carcinogenesis .

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-5-methylchrysene can be compared with other fluorinated derivatives of 5-methylchrysene, such as 1-fluoro-5-methylchrysene, 6-fluoro-5-methylchrysene, and 12-fluoro-5-methylchrysene. Each of these compounds has unique properties and biological activities due to the different positions of the fluorine atom on the chrysene ring .

These comparisons highlight the importance of the position of the fluorine atom in determining the biological activity of fluorinated polycyclic aromatic hydrocarbons.

Eigenschaften

CAS-Nummer

64977-45-3

Molekularformel

C19H13F

Molekulargewicht

260.3 g/mol

IUPAC-Name

3-fluoro-5-methylchrysene

InChI

InChI=1S/C19H13F/c1-12-10-14-4-2-3-5-16(14)17-9-7-13-6-8-15(20)11-18(13)19(12)17/h2-11H,1H3

InChI-Schlüssel

WYWINKYOWCBNEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC=CC=C2C3=C1C4=C(C=CC(=C4)F)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.